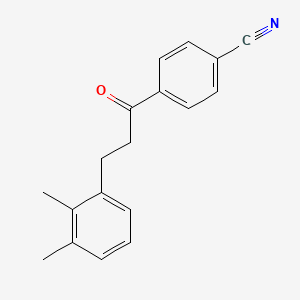

4'-Cyano-3-(2,3-dimethylphenyl)propiophenone

Description

4'-Cyano-3-(2,3-dimethylphenyl)propiophenone (C₁₈H₁₇NO; MW 263.3 g/mol) is a propiophenone derivative featuring a cyano group at the 4'-position of the phenyl ring and a 2,3-dimethylphenyl substituent at the 3-position of the propiophenone backbone (). Its structural uniqueness lies in the spatial arrangement of substituents, which may influence physicochemical properties such as solubility, reactivity, and bioactivity.

Properties

IUPAC Name |

4-[3-(2,3-dimethylphenyl)propanoyl]benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO/c1-13-4-3-5-16(14(13)2)10-11-18(20)17-8-6-15(12-19)7-9-17/h3-9H,10-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMRDLHAICUXQHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)CCC(=O)C2=CC=C(C=C2)C#N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90644619 | |

| Record name | 4-[3-(2,3-Dimethylphenyl)propanoyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90644619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898769-17-0 | |

| Record name | 4-[3-(2,3-Dimethylphenyl)propanoyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90644619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Cyano-3-(2,3-dimethylphenyl)propiophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses 2,3-dimethylbenzene and 4-cyanobenzoyl chloride as starting materials, with aluminum chloride as a catalyst. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.

Industrial Production Methods

In an industrial setting, the production of 4’-Cyano-3-(2,3-dimethylphenyl)propiophenone follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4’-Cyano-3-(2,3-dimethylphenyl)propiophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of 4’-carboxy-3-(2,3-dimethylphenyl)propiophenone.

Reduction: Formation of 4’-amino-3-(2,3-dimethylphenyl)propiophenone.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4’-Cyano-3-(2,3-dimethylphenyl)propiophenone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4’-Cyano-3-(2,3-dimethylphenyl)propiophenone involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and other interactions with enzymes or receptors, potentially modulating their activity. The 2,3-dimethylphenyl group provides steric hindrance and hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Isomerism and Substituent Effects

The compound belongs to a family of cyano-substituted propiophenones with varying dimethylphenyl groups. Key isomers include:

- 4'-Cyano-3-(2,4-dimethylphenyl)propiophenone (CAS 898793-69-6)

- 4'-Cyano-3-(2,6-dimethylphenyl)propiophenone (CAS 898754-40-0)

- 4'-Cyano-3-(3,4-dimethylphenyl)propiophenone (CAS 898755-71-0)

These isomers share the same molecular formula (C₁₈H₁₇NO) but differ in the positions of methyl groups on the phenyl ring (). Such positional isomerism can significantly alter steric and electronic properties, impacting intermolecular interactions and biological activity .

Table 1: Structural Comparison of 4'-Cyano Propiophenone Derivatives

| Compound Name | Substituent Position | CAS Number | Molecular Weight (g/mol) |

|---|---|---|---|

| 4'-Cyano-3-(2,3-dimethylphenyl)propiophenone | 2,3-dimethylphenyl | Not specified | 263.3 |

| 4'-Cyano-3-(2,4-dimethylphenyl)propiophenone | 2,4-dimethylphenyl | 898793-69-6 | 263.34 |

| 4'-Cyano-3-(2,6-dimethylphenyl)propiophenone | 2,6-dimethylphenyl | 898754-40-0 | 263.34 |

Phytotoxic Activity and Bioactivity Trends

While direct bioactivity data for this compound are scarce, studies on simpler propiophenone derivatives (e.g., propiophenone, 4'-methylacetophenone, and 2',4'-dimethylacetophenone) provide insights into structure-activity relationships (SAR):

- Substituent Position: Phytotoxicity varies with substituent placement. For example, 4'-methylacetophenone exhibited hormetic effects (stimulation at 0.1 mM, inhibition at 1 mM) on Lactuca sativa germination, whereas 2',4'-dimethylacetophenone caused consistent inhibition .

- Synergistic Effects: Mixtures of propiophenone derivatives often show enhanced phytotoxicity. A blend of propiophenone, 4'-methylacetophenone, and 2',4'-dimethylacetophenone at 1 mM fully inhibited germination in Lactuca sativa .

These findings suggest that the 2,3-dimethylphenyl and cyano groups in this compound may confer distinct bioactivity compared to analogs with methyl groups at other positions.

Spectroscopic and Stereochemical Differentiation

highlights the role of NMR spectroscopy in distinguishing stereoisomers of trihydroxy phenylphenalenones. For 4'-cyano propiophenone derivatives:

- ¹³C-NMR Shifts: The chemical environment of oxygenated carbons (e.g., C-1, C-2, C-3) is highly sensitive to substituent arrangement, as seen in phenylphenalenones .

- Stereochemistry : Vicinal coupling constants (e.g., JH-1–H-2 = 9.6 Hz) can resolve relative configurations, which are critical for understanding reactivity and interactions .

Though specific data for this compound are unavailable, analogous studies suggest that its spectroscopic profile would differ measurably from isomers like the 2,4- or 2,6-dimethylphenyl variants.

Biological Activity

4'-Cyano-3-(2,3-dimethylphenyl)propiophenone is a ketone derivative that has garnered interest in various fields of chemical and biological research. Its unique structural properties allow it to interact with biological targets, leading to significant biochemical outcomes. This article provides a detailed overview of the biological activities associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C18H18N, with a molecular weight of approximately 266.35 g/mol. The compound features a cyano group attached to the phenyl ring, which enhances its reactivity and potential biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C18H18N |

| Molecular Weight | 266.35 g/mol |

| Structure | Chemical Structure |

The biological activity of this compound is primarily mediated through its interactions with various enzymes and receptors. Research has indicated that it can modulate enzyme activities and influence signaling pathways within cells.

- Enzyme Interaction : The compound has been shown to bind to specific enzymes, potentially altering their activity. This modulation can lead to various biochemical effects that may be beneficial in therapeutic contexts.

- Receptor Binding : It may also interact with receptors involved in key physiological processes, affecting cellular responses and signaling pathways.

Antimicrobial Properties

Studies have demonstrated that this compound exhibits antimicrobial activity against a range of pathogens. This property suggests potential applications in developing new antimicrobial agents.

Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties, making it a candidate for therapeutic use in conditions characterized by inflammation.

Cytotoxicity

Preliminary studies have explored the cytotoxic effects of this compound on cancer cell lines. The results suggest that the compound could induce apoptosis in certain cancer cells, highlighting its potential as an anticancer agent.

Case Studies

- Study on Antimicrobial Activity : A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results indicated significant inhibition of bacterial growth, suggesting its viability as an antimicrobial agent.

- Cytotoxicity Assessment : In another research effort, the cytotoxic effects of this compound were assessed on human cancer cell lines. The findings revealed that it induced cell death through apoptotic pathways, warranting further investigation into its potential as an anticancer drug.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.